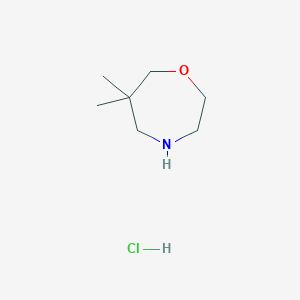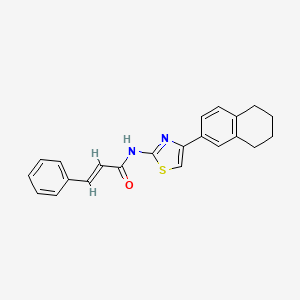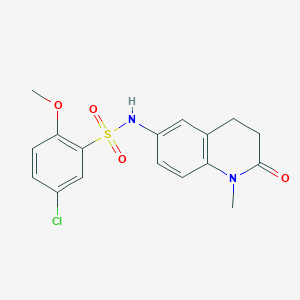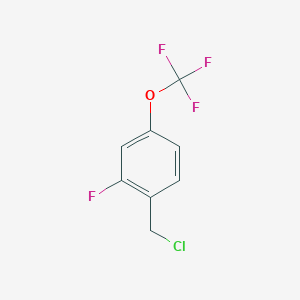
2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride (MPO) is a pyridine derivative. It has a molecular weight of 251.15 and 178.23 . The IUPAC name for this compound is 2-methyl-3-(pyrrolidin-3-yloxy)pyridine .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
Compounds similar to "2-Methyl-3-pyrrolidin-3-yloxypyridine; dihydrochloride" have been studied for their synthesis and coordination chemistry, particularly as ligands in complex formations. These compounds, including derivatives of pyridines, have shown potential in creating luminescent lanthanide compounds for biological sensing, as well as iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of pyrrolidinylpiperidine, a structure related to the compound of interest, have been explored for their significant roles. A novel method for the synthesis of such compounds has been proposed to facilitate the production of large quantities, which is crucial for the development of pharmaceuticals (Smaliy et al., 2011).
Photochemical Studies
Research into the photochemical dimerization of aminopyridines and pyridones highlights the photochemical properties of pyridine derivatives. These studies explore the chemical behavior under ultraviolet irradiation, leading to the formation of dimers with unique chemical and physical properties (Taylor & Kan, 1963).
Antimicrobial and DNA Interaction Studies
Compounds with amino and pyridine components have been synthesized and tested for their antimicrobial activity and DNA interaction capabilities. Such studies demonstrate the potential for developing new antimicrobial agents and understanding the interaction mechanisms with biological molecules (Abu-Youssef et al., 2010).
Synthetic Methodologies for Medicinal Chemistry
Further, methodologies for synthesizing 3-hydroxypyridines and their derivatives highlight the importance of these compounds in medicinal chemistry. The exploration of new synthetic routes contributes to the development of novel therapeutic agents with improved efficacy and safety profiles (Smirnov et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9;;/h2-3,5,9,11H,4,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAUJYKIQXDOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613975.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2613978.png)

![N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2613980.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2613984.png)

![Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2613986.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2613987.png)
![3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2613992.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2613997.png)